molecular formula C27H16BrCl2NO2 B15035301 (3E)-1-(2-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15035301
M. Wt: 537.2 g/mol
InChI Key: QBGZWIUZHXPGIN-XMHGGMMESA-N
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Description

(3E)-1-(2-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, dichlorophenyl, furan, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(2-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield an α,β-unsaturated ketone.

    Furan Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor.

    Bromination and Chlorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(2-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromophenyl and dichlorophenyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its structural features may be optimized to enhance biological activity and selectivity.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-1-(2-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • Allylamine
  • Carbonyl Compounds

Uniqueness

Compared to similar compounds, (3E)-1-(2-BROMOPHENYL)-3-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE stands out due to its combination of bromophenyl, dichlorophenyl, furan, and pyrrolone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H16BrCl2NO2

Molecular Weight

537.2 g/mol

IUPAC Name

(3E)-1-(2-bromophenyl)-3-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C27H16BrCl2NO2/c28-21-8-4-5-9-24(21)31-25(17-6-2-1-3-7-17)16-19(27(31)32)14-20-11-13-26(33-20)18-10-12-22(29)23(30)15-18/h1-16H/b19-14+

InChI Key

QBGZWIUZHXPGIN-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/C(=O)N2C5=CC=CC=C5Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N2C5=CC=CC=C5Br

Origin of Product

United States

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